![molecular formula C17H21NO4S B2780031 3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide CAS No. 1797878-36-4](/img/structure/B2780031.png)
3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide
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Description
3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide, also known as MTSEA, is a sulfhydryl-reactive compound that has been widely used in scientific research. It is a small molecule that can selectively modify cysteine residues in proteins, which makes it a valuable tool for studying protein structure, function, and interactions.
Scientific Research Applications
Photochemical Properties and Applications
- Photodynamic Therapy for Cancer Treatment : A study by (Pişkin, Canpolat, & Öztürk, 2020) synthesized and characterized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds exhibited high singlet oxygen quantum yield and fluorescence properties, indicating potential for use as Type II photosensitizers in photodynamic therapy for cancer.
Chiral Separation Techniques
- Separation of Drug Enantiomers : Research by (Maier et al., 2005) demonstrated the separation of enantiomers of a drug related to benzenesulfonamide using capillary electrophoresis. This technique utilized an acidic background electrolyte with sulfated-beta-cyclodextrin to achieve baseline separation, indicating the importance of benzenesulfonamides in chiral separation processes.
Radioligand Synthesis
- New PET Selective CB2 Radioligand : A study by (Gao, Xu, Wang, & Zheng, 2014) involved the synthesis of a benzenesulfonamide derivative as a new potential PET selective CB2 radioligand. This highlights the role of benzenesulfonamide derivatives in the development of novel imaging agents.
Structural and Crystallographic Studies
- Crystal Structure Analysis : Research by (Di Fiore et al., 2011) explored the binding of N-substituted benzenesulfonamides to human isoform II of an enzyme, providing insights into the molecular interactions and inhibition mechanisms.
- Conformation and Assembly of Arylsulfonamide Derivatives : A study by (De Castro et al., 2013) revealed the influence of methylene group insertion on the conformation and crystal structure of arylsulfonamide para-alkoxychalcones. This contributes to the understanding of molecular assembly and structural properties.
Pharmacological Applications
- Endothelin Receptor Antagonists : Research by (Zuccarello et al., 1996) demonstrated the effectiveness of benzenesulfonamide derivatives as endothelin receptor antagonists, suggesting potential therapeutic applications in treating vasospasm resulting from subarachnoid hemorrhage.
properties
IUPAC Name |
3-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-13-7-4-5-10-16(13)17(22-3)12-18-23(19,20)15-9-6-8-14(11-15)21-2/h4-11,17-18H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPDDKYCSGYAPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide |
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